molecular formula C14H18N2O3 B1218294 Letimide CAS No. 26513-90-6

Letimide

Cat. No.: B1218294
CAS No.: 26513-90-6
M. Wt: 262.30 g/mol
InChI Key: GRPWANKDBCDDEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of letimide involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This often includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Letimide undergoes various chemical reactions, including:

    Oxidation: In the presence of oxidizing agents, this compound can be converted into its oxidized form.

    Reduction: Reducing agents can convert this compound into its reduced form.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as halogens and nucleophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an oxidized derivative of this compound, while reduction may produce a reduced form with different functional groups.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and chemical reactions.

    Biology: Studied for its effects on cellular processes and genetic material.

    Medicine: Investigated for its analgesic properties and potential use in pain management.

    Industry: Potential applications in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of letimide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors and enzymes, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects.

Comparison with Similar Compounds

Letimide can be compared with other similar compounds, such as other salicylate derivatives. These compounds may share similar chemical structures and properties but can differ in their specific effects and applications. For example, while this compound is known for its analgesic properties, other salicylate derivatives may have different therapeutic uses or biochemical activities.

List of Similar Compounds

    Aspirin: Another salicylate derivative known for its analgesic and anti-inflammatory properties.

    Salicylic Acid: A precursor to many salicylate derivatives, used in various pharmaceutical and cosmetic applications.

    Methyl Salicylate: Commonly used in topical analgesics and liniments.

Properties

CAS No.

26513-90-6

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

3-[2-(diethylamino)ethyl]-1,3-benzoxazine-2,4-dione

InChI

InChI=1S/C14H18N2O3/c1-3-15(4-2)9-10-16-13(17)11-7-5-6-8-12(11)19-14(16)18/h5-8H,3-4,9-10H2,1-2H3

InChI Key

GRPWANKDBCDDEV-UHFFFAOYSA-N

SMILES

CCN(CC)CCN1C(=O)C2=CC=CC=C2OC1=O

Canonical SMILES

CCN(CC)CCN1C(=O)C2=CC=CC=C2OC1=O

26513-90-6

Synonyms

3-(2-(diethylamino)ethyl)-2H-1,3-benzoxazine-2,4(3H)-dione
letimide
letimide monohydrochloride

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.